N-(prop-2-en-1-yl)cyclooctanamine hydrochloride

Description

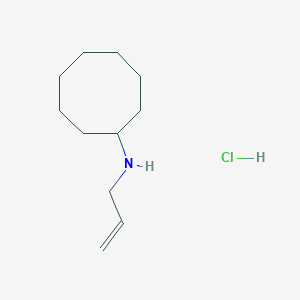

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride is a secondary amine salt featuring a cyclooctane ring and an allyl (prop-2-en-1-yl) group bonded to the nitrogen atom. Its molecular formula is C₁₁H₂₂ClN (MW ≈ 203.46 g/mol). The compound is synthesized via a one-pot method involving the reaction of iminium chloride derivatives with allyl bromide in tetrahydrofuran (THF), often using hexamethylphosphoramide (HMPA) as an additive to enhance regioselectivity . This compound is notable for its role in synthesizing indole alkaloids, where its regioselectivity in reactions with 2-indolylcyanocuprate enables controlled formation of 1,2- or 1,4-addition products .

Properties

IUPAC Name |

N-prop-2-enylcyclooctanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-10-12-11-8-6-4-3-5-7-9-11;/h2,11-12H,1,3-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDHYXOUABCNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCCCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cyclooctanamine

- Reagents : Cyclooctanamine, allyl halide (commonly allyl chloride or allyl bromide)

- Solvent : Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or ethanol are typically used to facilitate nucleophilic substitution.

- Base : Often a mild base like sodium bicarbonate or potassium carbonate is added to neutralize the generated acid and drive the reaction forward.

- Temperature : Room temperature to reflux conditions (25–80 °C) depending on solvent and reagent reactivity.

- Time : Reaction times range from several hours to overnight to ensure complete conversion.

Mechanism : The lone pair on the nitrogen of cyclooctanamine attacks the electrophilic carbon of the allyl halide, displacing the halide ion and forming the N-allyl substituted amine.

Formation of Hydrochloride Salt

- After alkylation, the free base N-(prop-2-en-1-yl)cyclooctanamine is treated with hydrochloric acid (HCl), often as a solution in ether or anhydrous ethanol.

- The protonation of the amine nitrogen forms the hydrochloride salt, which precipitates out or can be isolated by solvent evaporation.

- This salt formation improves compound stability, handling, and purity.

Reported Experimental Conditions and Yields

Although direct literature specific to N-(prop-2-en-1-yl)cyclooctanamine hydrochloride is limited, analogous amine alkylations and cyclooctanamine derivatives provide insight into typical conditions and yields.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Cyclooctanamine + allyl chloride, K2CO3, acetonitrile, reflux 6–12 h | 70–85% | Purification by extraction and distillation or chromatography |

| Salt Formation | Treatment with HCl in ether or ethanol, 0–25 °C, 1–2 h | >90% (salt isolated) | Crystallization from suitable solvent |

Analytical and Purification Techniques

- Purity Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the allyl substitution and ring integrity.

- Mass Spectrometry (MS) : Confirms molecular weight and presence of hydrochloride salt.

- Chromatography : Column chromatography or recrystallization is used to purify the free base before salt formation.

- Melting Point : Hydrochloride salts typically have sharp melting points aiding in purity assessment.

Research Findings and Optimization Notes

- Reaction Optimization : The choice of base and solvent significantly affects the alkylation yield and selectivity. Potassium carbonate in acetonitrile is preferred for clean substitution with minimal side reactions.

- Temperature Control : Elevated temperatures accelerate reaction but may cause side reactions such as polymerization of the allyl group; thus, moderate reflux is optimal.

- Salt Formation : Controlled addition of HCl avoids over-acidification and degradation.

- Scale-Up Considerations : The reaction is scalable with careful control of exothermicity during alkylation and salt precipitation.

Summary Table of Preparation Method

| Step | Reagents & Conditions | Purpose | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1. Alkylation | Cyclooctanamine, allyl chloride, K2CO3, acetonitrile, reflux 6–12 h | N-allylation of cyclooctanamine | 70–85 | Clean substitution, minimal side products |

| 2. Salt Formation | HCl in ether or ethanol, 0–25 °C, 1–2 h | Formation of hydrochloride salt | >90 | Improves stability and crystallinity |

Chemical Reactions Analysis

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

Synthesis Applications

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Formation of Complex Molecules: It can be utilized in the synthesis of more complex organic molecules, aiding researchers in developing new compounds for pharmaceuticals and specialty chemicals.

Synthesis Steps

- Formation of N-(prop-2-en-1-yl)cyclooctanamine:

- React cyclooctanone with prop-2-en-1-amine under suitable conditions.

- Conversion to Hydrochloride Salt:

- Treat the free amine with hydrochloric acid to yield the hydrochloride salt.

Biological Research Applications

The compound's amine functional group makes it suitable for investigations into biological interactions:

- Neurotransmitter Receptor Studies: Initial findings suggest potential interactions with neurotransmitter receptors, which could provide insights into its effects on the central nervous system.

Potential Mechanisms of Action

The mechanism of action involves its interaction with molecular targets such as enzymes or receptors, potentially modulating their activity and leading to various biological effects.

Pharmaceutical Applications

This compound is being explored for its potential as a precursor in drug development:

- Therapeutic Effects: Its unique structure may contribute to the development of novel therapeutic agents targeting various diseases.

Industrial Applications

In addition to its use in research and pharmaceuticals, this compound can be employed in the production of specialty chemicals and materials:

- Chemical Manufacturing: It may serve as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)cyclooctanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its amine functional group. This interaction can modulate the activity of the target molecules, leading to various biological effects. The specific pathways and targets involved depend on the context of its application .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-(prop-2-en-1-yl)cyclooctanamine hydrochloride and related compounds:

Reactivity and Regioselectivity

- Cyclooctane vs. Cyclohexenyl Groups : The target compound’s cyclooctane ring provides conformational flexibility, favoring steric-dependent regioselectivity. In contrast, N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine HCl () contains a rigid cyclohexenyl group, which may enhance reactivity in cycloadditions (e.g., Diels-Alder) due to the conjugated double bond .

- Allyl vs. Propargyl Groups: The allyl group in the target compound participates in 1,2- or 1,4-additions with 2-indolylcyanocuprate, while the propargyl group in 2-Iodo-N-(prop-2-yn-1-yl)acetamide () enables alkyne-specific reactions like Sonogashira coupling .

- Steric Effects : Bulky substituents on the target compound’s cyclooctane ring (e.g., 4a–d derivatives) shift reaction pathways toward 1,2-addition (product 5) or 1,4-addition (product 6), with HMPA improving yields .

Biological Activity

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride is a compound that has attracted attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclooctane structure, which may influence its biological interactions. The compound can be synthesized through various chemical processes, which can affect its purity and bioactivity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The specific activity against various bacterial strains has yet to be fully elucidated for this compound.

- Antiviral Potential : Similar derivatives have shown promise in reactivating latent viruses, such as HIV-1, suggesting that this compound could have applications in antiviral therapies .

The mechanisms by which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:

- Inhibition of Viral Replication : Some derivatives act as chemical Trojan horses, enhancing the efficacy of nucleoside analogs against viral targets .

- Targeting Bacterial Cell Walls : Compounds with similar structures have been noted to interfere with bacterial cell wall synthesis, potentially leading to increased susceptibility of bacteria to antibiotics .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study focusing on the antiviral properties of related compounds, it was found that structural modifications could significantly enhance the potency against viruses. The study emphasized the importance of functional groups in determining biological activity, suggesting that similar approaches could be applied to this compound to optimize its antiviral efficacy .

Future Directions

Further research is needed to fully understand the biological activity of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with viral and bacterial targets.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize drug design.

Q & A

Q. What are the common synthetic routes for preparing N-(prop-2-en-1-yl)cyclooctanamine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclooctanamine and allyl chloride in anhydrous conditions, followed by acidification with HCl to form the hydrochloride salt. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification is typically achieved via recrystallization using ethanol/water mixtures, with purity verified by HPLC (≥98%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Confirm the allyl group (δ 5.0–5.8 ppm for vinyl protons) and cyclooctane ring (δ 1.2–2.1 ppm for methylene protons).

- Mass spectrometry (ESI-MS) : Validate molecular ion peaks at m/z 182.1 [M-Cl]+.

- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

- Elemental analysis : Ensure stoichiometric Cl⁻ content (theoretical ~18.5%).

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Standardize reaction parameters (e.g., molar ratios, reaction time, and pH) and document deviations. Use high-purity starting materials (≥99%) and validate intermediates via TLC or GC-MS. Cross-reference synthetic protocols with peer-reviewed studies on structurally similar amines .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anomalous thermal parameters) be resolved during structure refinement?

- Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. For anomalous thermal motion, apply restraints to displacement parameters or re-examine data collection conditions (e.g., crystal decay or incorrect absorption correction). Validate refinement with R-factor convergence (<5% discrepancy) and Fo-Fc maps .

Q. What strategies identify and quantify impurities in this compound?

- Methodological Answer : Employ HPLC with a C18 column (UV detection at 210 nm) and gradient elution (acetonitrile/0.1% TFA). Compare retention times against spiked impurities (e.g., unreacted cyclooctanamine or allyl chloride adducts). For quantification, use external calibration curves with reference standards (e.g., EP-grade impurities) .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

- Methodological Answer : Conduct pH-solubility profiling (pH 1–7) and accelerated stability studies (40°C/75% RH for 6 months). Compare freebase vs. hydrochloride salt solubility in polar solvents (e.g., water, DMSO). Salt formation typically enhances aqueous solubility but may reduce thermal stability due to hygroscopicity .

Q. What computational methods predict the compound’s biological activity or receptor interactions?

- Methodological Answer : Use molecular docking (AutoDock Vina) with target receptors (e.g., amine transporters or GPCRs) and MD simulations (GROMACS) to assess binding affinity and conformational stability. Validate predictions with in vitro assays (e.g., radioligand binding) .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies between theoretical and experimental NMR shifts?

- Methodological Answer : Recalculate theoretical shifts using DFT (B3LYP/6-311+G(d,p)) with solvent effects modeled via IEF-PCM. If discrepancies persist (>0.5 ppm), re-examine sample purity, solvent interactions, or dynamic effects (e.g., ring puckering in cyclooctane) .

Q. What are best practices for designing a high-throughput crystallography workflow for this compound?

Q. How can researchers differentiate between polymorphic forms of the hydrochloride salt?

- Methodological Answer :

Combine PXRD, DSC (melting point analysis), and Raman spectroscopy. For instance, Form I may exhibit distinct endotherms (~200°C) vs. Form II (~215°C). Refine unit cell parameters using WinGX to confirm polymorphism .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.